Cas no 84645-80-7 (Benzothiazole, 2-[2-(4-methoxyphenyl)ethenyl]-, (E)-)

Benzothiazole, 2-[2-(4-methoxyphenyl)ethenyl]-, (E)-, is a synthetic organic compound featuring a benzothiazole core conjugated with a 4-methoxystyryl group in the (E)-configuration. This structure imparts notable photophysical properties, making it useful in applications such as fluorescent probes, optoelectronic materials, and organic light-emitting diodes (OLEDs). The extended π-conjugation system enhances its absorption and emission characteristics, while the methoxy group improves solubility and stability in various solvents. Its well-defined stereochemistry ensures consistent performance in research and industrial settings. The compound is also of interest in medicinal chemistry due to its potential as a scaffold for bioactive molecules. High purity and precise synthesis methods ensure reliability for advanced applications.
Benzothiazole, 2-[2-(4-methoxyphenyl)ethenyl]-, (E)- structure
84645-80-7 structure
Product Name:Benzothiazole, 2-[2-(4-methoxyphenyl)ethenyl]-, (E)-
CAS No:84645-80-7
MF:C16H13NOS
MW:267.345522642136
CID:666532
PubChem ID:5377746
Update Time:2025-05-19

Benzothiazole, 2-[2-(4-methoxyphenyl)ethenyl]-, (E)- Chemical and Physical Properties

Names and Identifiers

    • Benzothiazole, 2-[2-(4-methoxyphenyl)ethenyl]-, (E)-
    • 84645-80-7
    • 3N-527S
    • BRD-K13775191-001-01-4
    • 2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-benzothiazole
    • RXKMHYYVMATNGS-DHZHZOJOSA-N
    • (E)-2-(4-methoxystyryl)benzo[d]thiazole
    • 2-[2-(4-Methoxyphenyl)ethenyl]benzothiazole
    • AKOS000525468
    • SCHEMBL825345
    • AB00710639-01
    • 4-[(E)-2-(1,3-Benzothiazol-2-yl)ethenyl]phenyl methyl ether #
    • AG-690/36279035
    • CS-0326292
    • 2-[2-(4-methoxyphenyl)vinyl]-1,3-benzothiazole
    • Z46082857
    • 2-(4-methoxystyryl)-1,3-benzothiazole
    • SCHEMBL825346
    • Inchi: 1S/C16H13NOS/c1-18-13-9-6-12(7-10-13)8-11-16-17-14-4-2-3-5-15(14)19-16/h2-11H,1H3/b11-8+
    • InChI Key: RXKMHYYVMATNGS-DHZHZOJOSA-N
    • SMILES: S1C(/C=C/C2C=CC(=CC=2)OC)=NC2C=CC=CC1=2

Computed Properties

  • Exact Mass: 267.07178521g/mol
  • Monoisotopic Mass: 267.07178521g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 312
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.7
  • Topological Polar Surface Area: 50.4Ų

Benzothiazole, 2-[2-(4-methoxyphenyl)ethenyl]-, (E)- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1396962-1g
(E)-2-(4-methoxystyryl)benzo[d]thiazole
84645-80-7 90%
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¥3361.00 2024-07-28

Additional information on Benzothiazole, 2-[2-(4-methoxyphenyl)ethenyl]-, (E)-

Benzothiazole, 2-[2-(4-methoxyphenyl)ethenyl]-, (E)- (CAS No. 84645-80-7): A Comprehensive Overview in Modern Chemical Biology

Benzothiazole, 2-[2-(4-methoxyphenyl)ethenyl]-, (E)-, identified by its CAS number 84645-80-7, is a compound of significant interest in the field of chemical biology and pharmaceutical research. This heterocyclic aromatic molecule, featuring a benzothiazole core linked to a vinylic substituent and an o-methoxyphenyl group, has garnered attention due to its unique structural and functional properties. The benzothiazole moiety is well-known for its broad spectrum of biological activities, while the presence of the (E)-configured double bond and the methoxy group introduces additional layers of complexity and potential utility in drug design.

The< strong>Benzothiazole scaffold is a privileged structure in medicinal chemistry, widely recognized for its role in various therapeutic applications. Its ability to interact with biological targets such as enzymes and receptors makes it a valuable building block for the development of novel bioactive molecules. In particular, derivatives of benzothiazole have been extensively studied for their antimicrobial, anti-inflammatory, antiviral, and anticancer properties. The compound in question, Benzothiazole, 2-[2-(4-methoxyphenyl)ethenyl]-, (E)-, represents an intriguing derivative that combines the classic benzothiazole pharmacophore with additional functional groups to enhance its pharmacological profile.

The< strong>4-methoxyphenyl substituent attached to the vinylic side chain introduces a hydrophobic region that can modulate the compound's solubility and binding affinity. This modification is particularly relevant in drug design, where optimal solubility and binding interactions are critical for therapeutic efficacy. Furthermore, the (E)-configuration of the double bond suggests a specific spatial arrangement that may influence how the molecule interacts with biological targets. These structural features make Benzothiazole, 2-[2-(4-methoxyphenyl)ethenyl]-, (E)- a promising candidate for further exploration in medicinal chemistry.

Recent advancements in chemical biology have highlighted the importance of heterocyclic compounds in drug discovery. Benzothiazole derivatives continue to be a focus of research due to their versatility and biological activity. For instance, studies have demonstrated that modifications to the benzothiazole core can significantly alter its pharmacological properties. The introduction of electron-withdrawing or electron-donating groups can fine-tune the molecule's reactivity and binding characteristics. In this context, Benzothiazole, 2-[2-(4-methoxyphenyl)ethenyl]-, (E)- stands out as a compound with tailored structural features that may offer new insights into therapeutic interventions.

The< strong>E-isomer configuration is particularly noteworthy as it can influence the molecule's electronic properties and interactions with biological systems. The (E)-configuration often leads to enhanced stability and specific binding interactions compared to its Z-isomer counterpart. This aspect has been explored in various contexts, including the design of photoactive compounds and catalysts. In pharmaceutical applications, the choice between E- and Z-isomers can have significant implications for drug efficacy and safety. Therefore, understanding the structural determinants of biological activity is crucial for optimizing derivatives like Benzothiazole, 2-[2-(4-methoxyphenyl)ethenyl]-, (E)-.

In addition to its structural significance, Benzothiazole, 2-[2-(4-methoxyphenyl)ethenyl]-, (E)- has potential applications in material science and nanotechnology. The benzothiazole moiety is known to exhibit interesting optical properties due to its conjugated system. These properties make it suitable for use in organic electronics, such as light-emitting diodes (LEDs) and photovoltaic cells. The presence of the methoxy group further enhances these characteristics by influencing molecular packing and intermolecular interactions. Such applications are particularly relevant in the development of sustainable technologies that rely on organic semiconductors.

The synthesis of< strong>Benzothiazole derivatives remains an active area of research due to their diverse applications. Various synthetic routes have been developed to introduce different functional groups into the benzothiazole core while maintaining high yields and purity. Advances in synthetic methodologies have enabled chemists to explore complex derivatives with tailored properties. For example, palladium-catalyzed cross-coupling reactions have been widely used to construct carbon-carbon bonds efficiently. These techniques are particularly valuable for creating complex molecules like Benzothiazole, 2-[2-(4-methoxyphenyl)ethenyl]-, (E)-, which requires precise control over regioselectivity and stereochemistry.

The< strong>CAS No. 84645-80-7 provides a unique identifier for this compound within scientific literature and regulatory databases. This standardized numbering system ensures accurate referencing across different sources and facilitates information retrieval for researchers worldwide. The CAS registry number is essential for tracking research progress and ensuring consistency in reporting experimental results. It also aids in compliance with regulatory requirements by providing a clear distinction between different chemical entities.

In conclusion,< strong>Benzothiazole, 2-[2-(4-methoxyphenyl)ethenyl]-,(E-) represents a fascinating compound with multifaceted applications in chemical biology and beyond. Its unique structure combines traditional pharmacophores with modern functional groups designed to enhance biological activity and material properties. As research continues to uncover new therapeutic targets and materials based on heterocyclic compounds like benzothiazoles,< strong>Benzothiazole, 2-[2-(4-methoxyphenyl)ethenyl]-,(E-) is poised to play an important role in future advancements.

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